molecular formula C17H17BrN6O2 B2581396 3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921554-92-9

3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2581396
CAS RN: 921554-92-9
M. Wt: 417.267
InChI Key: CAURJMJJBCZILE-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It’s part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved unambiguously by single-crystal X-ray diffraction (SXRD) . This confirms the structures of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . A mixture of certain compounds was taken in DMF and added 1.5 equivalents of piperidine then refluxed the mixture for appropriate times .


Physical And Chemical Properties Analysis

The basic optical, electrochemical, and semiconductor properties of similar compounds have been studied . They show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .

Scientific Research Applications

Anticancer Applications

Research on novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, including compounds structurally similar to 3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, has indicated their potential as potent anti-proliferative agents against various human cancer cell lines. These compounds were synthesized and evaluated for their in vitro activity, showing strong activity against MCF-7 and A-549 cancer cell lines with IC50 values comparable to the standard drug doxorubicin. Molecular docking studies complemented the experimental results, suggesting the relevance of these compounds in cancer therapy research (Sucharitha et al., 2021).

Coordination Chemistry

In coordination chemistry, derivatives of 1,2,3-triazolo[4,5-d]pyrimidin-5,7-dione, which may also be referred to as purine derivatives, have been explored for their interactions with divalent metal cations. These interactions generate solid complexes that have been analyzed for their crystal structure, revealing a network of well-defined hydrogen bonds. This research expands the understanding of second-sphere interactions in coordination compounds, providing a basis for further exploration of such complexes in various scientific applications (Maldonado et al., 2009).

Antiviral and Antimicrobial Activity

Synthesis and evaluation of tricyclic triazino and triazolo[4,3-e]purine derivatives have been conducted to identify new candidates with improved antineoplastic, anti-HIV-1, and antimicrobial activities. These studies have led to the identification of compounds exhibiting considerable activity against specific cancer cell lines, moderate anti-HIV-1 activity, and significant antimicrobial effects against various pathogens. Such findings underscore the potential of triazolo[4,3-e]purine derivatives in the development of new therapeutic agents for treating infectious diseases and cancer (Ashour et al., 2012).

Safety and Hazards

The safety profile of similar compounds has been tested against non-cancer HEK293 cell line (human embryonic kidney 293), results in the lower toxicity of these compounds .

Future Directions

The future directions of research on similar compounds could involve further investigations on their anticancer and antioxidant activities . They could also be tested against other types of cancer cells .

properties

IUPAC Name

8-(4-bromophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2/c1-9(2)23-12-14(21(3)17(26)22(4)15(12)25)24-13(19-20-16(23)24)10-5-7-11(18)8-6-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAURJMJJBCZILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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